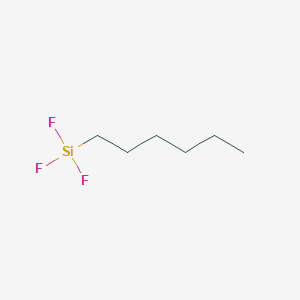

Hexyltrifluorosilane

CAS No.: 96164-66-8

Cat. No.: VC8162449

Molecular Formula: C6H13F3Si

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96164-66-8 |

|---|---|

| Molecular Formula | C6H13F3Si |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | trifluoro(hexyl)silane |

| Standard InChI | InChI=1S/C6H13F3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 |

| Standard InChI Key | BMUUWIABEKSTNE-UHFFFAOYSA-N |

| SMILES | CCCCCC[Si](F)(F)F |

| Canonical SMILES | CCCCCC[Si](F)(F)F |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular structure of hexyltrifluorosilane consists of:

-

A silicon (Si) center bonded to three fluorine (F) atoms.

-

A hexyl group () attached to the silicon atom.

This configuration confers both lipophilic (from the alkyl chain) and electrophilic (from fluorosilane) properties, enabling interactions with polar and non-polar substrates .

Synthesis Pathways

While explicit synthesis details for hexyltrifluorosilane are scarce in public literature, analogous fluorosilane synthesis methods provide insights:

-

Hydrosilylation: Reaction of trichlorosilane () with hexene in the presence of catalysts .

-

Halogen Exchange: Substitution of chlorine in hexyltrichlorosilane () with fluorine using agents like .

These routes often require controlled conditions to prevent premature hydrolysis or side reactions .

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.25 g/mol | |

| Boiling Point | 88–91°C | |

| Melting Point | <0°C | |

| Density (20°C) | 0.984 g/cm³ | |

| Flash Point (COC) | -7°C (highly flammable) | |

| Refractive Index | 1.3672 |

Chemical Reactivity

-

Hydrolytic Sensitivity: Rapidly reacts with water or moisture to release hydrogen fluoride (HF), necessitating anhydrous handling :

-

Flammability: Classified as a Category 2 flammable liquid (HMIS Flammability: 4/4) .

-

Solubility: Insoluble in water but miscible with organic solvents like isopropanol .

Applications in Industry and Cosmetics

Hair Care Formulations

Hexyltrifluorosilane is patented for use in cosmetic treatments to improve hair structure and durability :

-

Mechanism: Forms a hydrophobic coating on hair cuticles, reducing water absorption and enhancing tensile strength .

-

Performance Metrics:

-

Usage: Incorporated at 0.01–10 wt.% in shampoos, conditioners, and post-dyeing treatments .

Surface Modification

The compound’s reactivity with hydroxyl groups makes it effective for:

| Hazard Category | Description | Source |

|---|---|---|

| Health (HMIS) | 4/4 (Severe burns from HF release) | |

| Flammability | 4/4 (Flash point <23°C) | |

| Reactivity | 1/4 (Stable unless hydrolyzed) |

Protective Measures

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, face shields, and NIOSH-approved respirators .

-

Ventilation: Use in fume hoods to avoid inhalation of HF vapors .

-

First Aid: Immediate rinsing with water for skin/eye contact; HF exposure requires calcium gluconate gel .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume